molecular formula C15H14N2O2S B5673422 5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5673422
M. Wt: 286.4 g/mol
InChI Key: UWMILOXUWBBYSU-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective method for synthesizing 5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to their 1-N-oxides with phosphorus trichloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its ethoxyphenyl and methyl groups contribute to its unique pharmacological profile .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-19-11-6-4-10(5-7-11)12-9(2)20-15-13(12)14(18)16-8-17-15/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMILOXUWBBYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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